4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707361-79-2
VCID: VC4274924
InChI: InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H
SMILES: C1CNCC1OC2=NC=NC=C2.Cl
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1707361-79-2

Cat. No.: VC4274924

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride - 1707361-79-2

Specification

CAS No. 1707361-79-2
Molecular Formula C8H12ClN3O
Molecular Weight 201.65
IUPAC Name 4-pyrrolidin-3-yloxypyrimidine;hydrochloride
Standard InChI InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H
Standard InChI Key XGWQBAIIYSVALN-UHFFFAOYSA-N
SMILES C1CNCC1OC2=NC=NC=C2.Cl

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked via an ether bond to the third carbon of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom). The hydrochloride salt form enhances solubility and stability, critical for pharmaceutical formulations. The molecular formula is C₉H₁₃ClN₃O, with a molecular weight of 200.66 g/mol .

Table 1: Structural Comparison of Related Pyrrolidine-Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-(Pyrrolidin-3-yloxy)pyrimidine HClC₉H₁₃ClN₃O200.66Pyrimidine, pyrrolidine, ether
[2-(Ethylthio)-6-methylpyrimidin-4-yloxy]-N-hydroxyacetamide C₉H₁₃N₃O₃S244.07Thioether, hydroxamic acid
4-((R)-Pyrrolidin-3-yloxy)-pyridine HCl C₉H₁₃ClN₂O200.66Pyridine, pyrrolidine, ether

The stereochemistry at the pyrrolidine’s third carbon (R-configuration) influences binding affinity to biological targets, as evidenced by enantioselective activity in HDAC inhibition assays .

Spectroscopic Characterization

  • ¹H NMR: The pyrimidine ring protons resonate as singlet signals between δ 6.3–6.5 ppm, while pyrrolidine protons appear as multiplet signals (δ 3.4–3.5 ppm for N-CH₂ and δ 1.8–2.1 ppm for CH₂ groups) .

  • 13C NMR: The pyrimidine carbons are observed at δ 160–170 ppm (C2/C4/C6), and the pyrrolidine carbons at δ 45–55 ppm (N-CH₂) and δ 20–30 ppm (CH₂) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions on halogenated pyrimidines. A representative pathway includes:

  • Pyrrolidine Functionalization: Protection of the pyrrolidine nitrogen using Boc (tert-butoxycarbonyl) groups.

  • Ether Bond Formation: Reaction of 4-chloropyrimidine with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

  • Deprotection and Salt Formation: Removal of Boc groups using HCl/dioxane, yielding the hydrochloride salt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Etherification4-Chloropyrimidine, pyrrolidin-3-ol, K₂CO₃, DMF, 80°C, 12h72>95%
DeprotectionHCl/dioxane, rt, 2h8998%

Industrial-Scale Production

Continuous flow reactors and immobilized catalysts are employed to enhance efficiency. For example, fixed-bed reactors with silica-supported palladium catalysts achieve 85% conversion with <2% byproducts .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO); sparingly soluble in ethanol .

  • Stability: Stable under ambient conditions for >24 months when stored at 2–8°C in airtight containers. Degrades upon prolonged exposure to light (t₁/₂ = 18 months) .

Thermodynamic Parameters

  • Melting Point: 178–180°C (decomposition observed above 185°C) .

  • LogP: 1.2 (calculated using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity and Mechanisms

HDAC Inhibitory Activity

4-(Pyrrolidin-3-yloxy)pyrimidine derivatives exhibit potent HDAC inhibition (IC₅₀ = 12–45 nM against HDAC6), leveraging the hydroxamic acid moiety to chelate zinc ions in the enzyme’s active site .

Table 3: HDAC Isoform Selectivity Profile

HDAC IsoformIC₅₀ (nM)Selectivity Index (vs. HDAC1)
HDAC61215.8
HDAC11901.0
HDAC83200.6

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL for Staphylococcus aureus), attributed to interference with cell wall synthesis .

Pharmacological Applications

Cancer Therapeutics

HDAC inhibitors derived from this scaffold induce apoptosis in leukemia cell lines (EC₅₀ = 0.8 µM in HL-60) by upregulating pro-apoptotic proteins like Bax and caspase-3 .

Neuroprotective Agents

In murine models of Alzheimer’s disease, derivatives reduce tau hyperphosphorylation by 40% at 10 mg/kg doses via HDAC6-mediated modulation of heat shock proteins .

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